molecular formula C6H3BrClN3 B6297548 8-Bromo-5-chloroimidazo[1,2-c]pyrimidine CAS No. 2095237-01-5

8-Bromo-5-chloroimidazo[1,2-c]pyrimidine

Cat. No.: B6297548
CAS No.: 2095237-01-5
M. Wt: 232.46 g/mol
InChI Key: ZIEPMURXMHFKFQ-UHFFFAOYSA-N
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Description

Overview of Fused Nitrogen Heterocycles in Academic Chemistry

Fused nitrogen heterocycles represent a cornerstone of modern medicinal and academic chemistry, forming the structural basis for a vast array of biologically active molecules. nih.gov These organic compounds, characterized by cyclic structures containing at least one nitrogen atom fused with another ring, are abundant in nature, appearing in essential molecules like vitamins, hormones, and alkaloids. mdpi.comrsc.org In fact, over 85% of all biologically active compounds feature a heterocyclic structure, with nitrogen-containing heterocycles being the most prevalent framework. nih.govnih.gov An analysis of FDA-approved drugs reveals that approximately 60% of unique small-molecule medications contain a nitrogen-based heterocycle. nih.govmdpi.com

The significance of these scaffolds lies in their structural diversity and their ability to engage in crucial biological interactions. mdpi.comnih.gov The nitrogen atoms within these rings can form hydrogen bonds with biological targets such as DNA and enzymes, a key factor in their therapeutic effects, particularly in anticancer agents. nih.govmdpi.com Modifications to the heterocyclic ring structure can profoundly influence a molecule's biological properties, including its anti-inflammatory, antibacterial, antiviral, and antitumor activities. mdpi.com This inherent versatility makes nitrogen-fused heterocycles attractive targets for synthetic organic chemists and a focal point in the search for novel therapeutic agents to combat a wide range of diseases. nih.govijsrtjournal.com

The Imidazo[1,2-c]pyrimidine (B1242154) Core as a Versatile Research Scaffold in Chemical Biology

Among the diverse families of nitrogen-fused heterocycles, the imidazopyrimidine scaffold has emerged as a particularly versatile and valuable core in drug discovery and chemical biology. nih.govrsc.org This bicyclic system, which includes isomers like imidazo[1,2-c]pyrimidine, demonstrates a broad spectrum of pharmacological activities, such as anticancer, anti-inflammatory, antiviral, and antifungal properties. nih.govnih.gov

The adaptability of the imidazo[1,2-c]pyrimidine structure allows for extensive chemical modifications. nih.gov Researchers can systematically alter the scaffold to conduct structure-activity relationship (SAR) studies, optimizing the molecule for enhanced potency and selectivity towards specific biological targets. nih.gov Notably, imidazopyrimidine derivatives have shown a remarkable ability to target protein kinases, which are critical enzymes in cellular signaling pathways implicated in numerous diseases, including cancer. nih.govnih.gov The ongoing scientific interest and investment in exploring the therapeutic potential of imidazopyrimidine compounds underscore their pivotal role in the development of new medicines. rsc.org

Contextualization of 8-Bromo-5-chloroimidazo[1,2-c]pyrimidine within Contemporary Academic Research

This compound is a halogenated fused heterocyclic compound that has garnered significant attention as a key intermediate in synthetic and medicinal chemistry. The presence of bromine and chlorine atoms at positions 8 and 5, respectively, imparts distinct electronic and steric properties to the molecule, enhancing its reactivity and potential for biological interactions. These halogen atoms are particularly important as they can enhance binding affinity to the active sites of enzymes through hydrophobic and halogen-bonding interactions.

In contemporary research, this compound is primarily utilized as a building block for the synthesis of more complex, biologically active molecules. Its structure allows for targeted modifications, leading to the creation of novel compounds. A significant area of investigation involves its use in developing inhibitors for the Polycomb Repressive Complex 2 (PRC2), a protein complex that plays a critical role in gene silencing and the progression of cancers like gliomas and lymphomas. Studies have shown that modified imidazo[1,2-c]pyrimidines derived from this scaffold can effectively inhibit PRC2 activity, leading to reduced tumor growth in preclinical models. This positions this compound as a valuable tool in academic research focused on oncology and the discovery of new therapeutic agents.

Data Tables

Table 1: Chemical Properties of this compound

Property Value
IUPAC Name This compound
Molecular Formula C₆H₃BrClN₃
InChI Key ZIEPMURXMHFKFQ-UHFFFAOYSA-N
Physical Form White to tan solid

| Purity | ~95% |

Data sourced from available chemical supplier information. sigmaaldrich.com

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
2-Bromomalonaldehyde
5-chloro-2-aminopyrimidine
3-bromo-5-chloropyridin-2-amine
1,3-dichloroacetone
8-Bromoimidazo[1,2-c]pyrimidin-5-ol
5-Chloroimidazo[1,2-c]pyrimidine
Imidazo[1,2-c]pyrimidine
Pyrimidine (B1678525)
Imidazole (B134444)
Purine
Benzimidazole
Pyrrole
Quinazoline
Quinoline
Pyrazole
Pyridine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-5-chloroimidazo[1,2-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-3-10-6(8)11-2-1-9-5(4)11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEPMURXMHFKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C(=CN=C2Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 8 Bromo 5 Chloroimidazo 1,2 C Pyrimidine and Its Key Intermediates

Retrosynthetic Analysis of the Imidazo[1,2-c]pyrimidine (B1242154) System

A retrosynthetic analysis of the 8-bromo-5-chloroimidazo[1,2-c]pyrimidine core reveals two primary disconnection strategies. Both approaches sever the bonds formed during the final cyclization step to construct the fused bicyclic system.

Strategy A: Disconnection across the Imidazole (B134444) Ring: This approach involves breaking the N1-C2 and C3-N4 bonds of the imidazole portion. This leads back to a substituted 4-aminopyrimidine precursor. The remaining two-carbon unit required for the imidazole ring completion is typically an α-halocarbonyl compound or its synthetic equivalent. This is analogous to the well-established Chichibabin reaction used for synthesizing related imidazo[1,2-a]pyrimidines from 2-aminopyrimidines and α-haloketones. nih.govresearchgate.net

Strategy B: Disconnection across the Pyrimidine (B1678525) Ring: A less common but viable alternative involves disconnecting the pyrimidine ring, starting from a pre-formed, appropriately substituted imidazole. This would necessitate the cyclization of an aminoimidazole derivative with a three-carbon fragment to build the pyrimidine ring.

For the target molecule, this compound, Strategy A is generally more practical. This pathway suggests that a key intermediate would be a di-halogenated 4-aminopyrimidine, which would then undergo cyclization to form the desired fused heterocyclic system.

Precursor Synthesis and Starting Material Considerations

The success of the synthesis heavily relies on the availability and preparation of appropriately substituted precursors. Following Strategy A, a crucial starting material is a pyrimidine ring bearing an amino group at the C-4 position and halogen atoms that will become the C-5 chloro and C-8 bromo substituents in the final product.

The synthesis of substituted pyrimidines often begins with the condensation of 1,3-dicarbonyl compounds (or their equivalents) with urea, thiourea, or guanidine derivatives. For instance, 6-amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile derivatives can be synthesized through the direct condensation of aromatic aldehydes, malononitrile, and urea. nih.gov While this specific example leads to a different substitution pattern, the underlying principle of building the pyrimidine ring from acyclic precursors is fundamental.

Obtaining the required 2,5-dihalo-4-aminopyrimidine intermediate can be challenging due to the directing effects of the substituents on the pyrimidine ring. Synthesis might involve a multi-step sequence, including:

Construction of a pyrimidine ring with functional groups that can be later converted to halogens (e.g., hydroxyl or amino groups).

Introduction of the C-4 amino group.

Sequential halogenation at the desired positions. The order of halogenation is critical to ensure correct regiochemistry.

Cyclization Strategies for Imidazo[1,2-c]pyrimidine Ring System Construction

The construction of the imidazo[1,2-c]pyrimidine ring system is typically achieved via the condensation and subsequent intramolecular cyclization of a 4-aminopyrimidine with a bifunctional electrophile. This method is a variation of the classic Hantzsch-type synthesis for imidazoles. researchgate.net

A common approach involves reacting a 4-aminopyrimidine with an α-haloketone or α-haloaldehyde. The reaction proceeds in two steps:

N-Alkylation: The exocyclic amino group of the pyrimidine attacks the α-carbon of the halo-carbonyl compound, displacing the halide to form an N-alkylated intermediate.

Intramolecular Cyclization: The endocyclic N-3 atom of the pyrimidine ring then acts as a nucleophile, attacking the carbonyl carbon of the intermediate. Subsequent dehydration leads to the formation of the aromatic imidazole ring, resulting in the fused imidazo[1,2-c]pyrimidine system.

Various catalysts and conditions can be employed to facilitate this reaction, including the use of bases like sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3), or acids like p-toluenesulfonic acid (PTSA). researchgate.net Microwave irradiation has also been utilized as an alternative to conventional heating to accelerate such reactions. researchgate.net

Directed Halogenation Techniques for Bromine and Chlorine Atom Introduction

The introduction of bromine and chlorine atoms onto the imidazo[1,2-c]pyrimidine scaffold requires regioselective halogenation methods. The halogen atoms can be introduced either on the pyrimidine precursor before cyclization or on the fully formed imidazo[1,2-c]pyrimidine ring system.

Direct halogenation of the fused ring system is a common strategy. The electronic nature of the imidazo[1,2-c]pyrimidine core dictates the position of electrophilic attack. The imidazole ring is generally electron-rich and susceptible to electrophilic substitution.

For introducing bromine, reagents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH) are effective. nih.gov These reagents are often used in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (CH3CN). nih.gov For example, the bromination of purine and pyrimidine nucleosides at the C-8 and C-5 positions, respectively, has been successfully achieved using DBH in DMF. nih.gov A similar approach could be applied to brominate the C-8 position of an appropriate 5-chloroimidazo[1,2-c]pyrimidine precursor.

Chlorination can be achieved using reagents like N-chlorosuccinimide (NCS). The choice of solvent and reaction conditions is critical to control the regioselectivity and prevent over-halogenation. Often, the chlorine atom is incorporated into the pyrimidine precursor prior to the cyclization step, for example, by using a chlorinated 1,3-dicarbonyl precursor or by direct chlorination of the pyrimidine ring itself.

Functionalization at Specific Positions (e.g., C-2, C-8, C-5)

Ethyl this compound-2-carboxylate is a key intermediate used in the synthesis of more complex molecules. google.com Its synthesis involves incorporating the C-2 carboxylate group during the cyclization step. This is achieved by using an α-keto ester as the two-carbon electrophile.

A plausible synthetic route starts with a suitably substituted 4-aminopyrimidine, such as 2-bromo-5-chloro-4-aminopyrimidine. This precursor is then reacted with an ethyl α-haloacetoacetate derivative, like ethyl bromopyruvate, in a condensation-cyclization reaction.

The reaction sequence would be as follows:

The 4-amino group of the pyrimidine attacks the α-carbon of ethyl bromopyruvate, displacing the bromide.

The resulting intermediate undergoes intramolecular cyclization, where the N-3 of the pyrimidine ring attacks the ketone carbonyl group.

Dehydration of the cyclic intermediate yields the aromatic ethyl this compound-2-carboxylate. moldb.com

Table 1: Key Reagents in the Proposed Synthesis of Ethyl this compound-2-carboxylate

ReagentRole
2-Bromo-5-chloro-4-aminopyrimidinePyrimidine Precursor
Ethyl bromopyruvateC2-Carboxylate Source / Cyclization Partner
Base (e.g., NaHCO₃)Acid Scavenger
Solvent (e.g., Ethanol, DMF)Reaction Medium

The synthesis of this compound-2-carbonitrile involves the introduction of a nitrile group at the C-2 position. chemshuttle.com This can be accomplished through several methods:

Cyclization with a Nitrile-containing Reagent: A direct approach involves the reaction of the 2-bromo-5-chloro-4-aminopyrimidine precursor with a halogenated α-cyanocarbonyl compound or its equivalent, such as bromomalononitrile. The cyclization would proceed in a manner analogous to the synthesis of the C-2 carboxylate, yielding the C-2 carbonitrile derivative directly. The synthesis of various pyrimidine-5-carbonitriles often utilizes precursors like malononitrile, highlighting the utility of nitrile-containing building blocks in heterocyclic synthesis. nih.govekb.eg

Functional Group Transformation: An alternative route involves the conversion of the C-2 ethyl ester of ethyl this compound-2-carboxylate into the corresponding nitrile. This typically involves a two-step process:

Saponification of the ester to the carboxylic acid.

Conversion of the carboxylic acid to a primary amide, followed by dehydration using a reagent like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) to afford the C-2 carbonitrile.

Another possibility is the direct conversion of the ester to the nitrile, though this is less common. A Sandmeyer-type reaction on a C-2 amino precursor, if available, could also be envisioned.

Table 2: Comparison of Synthetic Approaches for the C-2 Carbonitrile Derivative

ApproachKey ReagentsAdvantagesDisadvantages
Direct Cyclization2-Bromo-5-chloro-4-aminopyrimidine, BromomalononitrileMore convergent, fewer stepsAvailability of the cyclization partner
Functional Group TransformationEthyl this compound-2-carboxylate, NaOH, SOCl₂, NH₃, POCl₃Utilizes a common intermediateLonger synthetic route, more steps

Reaction Condition Optimization and Yield Enhancement Strategies

For the initial cyclization of 2-amino-4-chloropyrimidine (B19991), optimization of the solvent, temperature, and reaction time is crucial. While the reaction can be performed under thermal conditions, the use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of related imidazopyrimidine derivatives. nih.govnih.govnih.gov The choice of solvent can also influence the reaction rate and outcome, with polar aprotic solvents often being favored.

In the subsequent bromination step, the choice of brominating agent and the reaction conditions are critical for achieving high regioselectivity and yield. N-bromosuccinimide (NBS) is a commonly used reagent for the bromination of such heterocyclic systems. nih.gov The reaction is typically carried out in an inert solvent, and the temperature is carefully controlled to prevent the formation of side products. The addition of a radical initiator is generally not required for the bromination of the electron-rich imidazole ring.

Strategies to enhance the yield of the bromination step may include the careful control of stoichiometry to avoid over-bromination and the optimization of the work-up procedure to ensure efficient isolation of the desired product. The table below summarizes key parameters that can be optimized for both synthetic steps.

Reaction Step Parameter to Optimize Typical Conditions and Variations Impact on Yield and Purity
Cyclization SolventAlcohols (e.g., ethanol, isopropanol), DMF, DioxaneAffects solubility of reactants and reaction rate.
TemperatureRoom temperature to reflux; Microwave irradiation (120-140°C)Higher temperatures or microwave irradiation can significantly reduce reaction time and increase yield. nih.govnih.govnih.gov
Reaction TimeSeveral hours to overnight (thermal); 15-30 minutes (microwave)Optimization prevents decomposition of products and starting materials.
BaseOptional, weak bases like sodium bicarbonate can be used.Can influence the rate of cyclization.
Bromination Brominating AgentN-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) nih.govNBS is a common and effective choice for regioselective bromination. nih.gov
SolventChlorinated solvents (e.g., CCl₄, CHCl₃), acetonitrile, DMFThe choice of solvent can affect the reaction rate and selectivity.
Temperature0°C to room temperatureLower temperatures can improve regioselectivity and minimize side reactions.
Stoichiometry1.0 to 1.1 equivalents of brominating agentPrecise control prevents the formation of di-brominated byproducts.

Scalable Synthesis Considerations for Research Applications

For the synthesis of this compound on a larger scale for research applications, several factors need to be considered to ensure a safe, efficient, and cost-effective process.

The availability and cost of the starting materials are primary considerations. 2-Amino-4-chloropyrimidine is a commercially available and relatively inexpensive starting material, making it a suitable choice for scalable synthesis. The reagents for cyclization and bromination, such as chloroacetaldehyde and NBS, are also readily available.

The choice of reaction conditions should be amenable to a larger scale. While microwave-assisted synthesis can be highly efficient at the lab scale, translating this to large-scale production may require specialized equipment. Therefore, optimizing the reaction under conventional heating, even if it requires longer reaction times, might be more practical for larger quantities.

Purification of the intermediates and the final product is another critical aspect of scalable synthesis. Column chromatography, which is often used for purification at the lab scale, can be cumbersome and expensive for larger quantities. Therefore, developing a synthesis that yields a product of high purity that can be isolated by crystallization or precipitation is highly desirable. This involves careful control of reaction conditions to minimize the formation of impurities.

Safety is of paramount importance in any chemical synthesis, and this becomes even more critical at a larger scale. A thorough risk assessment of all reagents and reaction conditions should be conducted. For instance, while chlorinated solvents may be effective for the bromination step, their toxicity and environmental impact may necessitate exploring greener solvent alternatives for a more sustainable and safer process.

Chemical Reactivity and Derivatization of 8 Bromo 5 Chloroimidazo 1,2 C Pyrimidine

Exploration of Halogen Substituents as Strategic Reaction Sites

The C-5 chloro and C-8 bromo substituents on the imidazo[1,2-c]pyrimidine (B1242154) core are key handles for derivatization. Their distinct electronic environments and bond characteristics allow for regioselective reactions, where one halogen can be targeted in the presence of the other by carefully choosing the reaction type and conditions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com For this mechanism to be effective, the aromatic ring must be electron-deficient, a characteristic often enhanced by the presence of electron-withdrawing groups. In SNAr reactions involving aryl halides, the typical order of leaving group reactivity is F > Cl ≈ Br > I, which is inverse to the order of C-X bond strength. nih.gov This is because the highly electronegative fluorine atom strongly activates the ring towards nucleophilic attack. masterorganicchemistry.comnih.gov

In the case of 8-Bromo-5-chloroimidazo[1,2-c]pyrimidine, the electron-deficient nature of the pyrimidine (B1678525) ring facilitates SNAr reactions. Research has shown that the chlorine atom at the C-5 position can be selectively displaced by nucleophiles. For instance, treatment with sodium methoxide (B1231860) in dimethylformamide (DMF) at 80°C results in the substitution of the chlorine atom to yield 5-Methoxy-8-bromoimidazo[1,2-c]pyrimidine, leaving the C-8 bromine atom intact. This selectivity suggests that the C-5 position is more activated towards SNAr, likely due to the electronic influence of the adjacent nitrogen atoms in the pyrimidine ring.

ReactantNucleophile/ConditionsTarget PositionProductYieldReference
This compoundSodium methoxide, DMF, 80°CChlorine (C-5)5-Methoxy-8-bromoimidazo[1,2-c]pyrimidine65%

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds. researchgate.netmdpi.com These reactions typically involve a palladium catalyst and proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and similar reactions) or coordination/insertion (for Heck), and reductive elimination. wikipedia.org Unlike SNAr, the reactivity of aryl halides in these reactions is primarily governed by the C-X bond dissociation energy, with a general reactivity trend of I > Br > OTf > Cl. illinois.eduarkat-usa.org

This reactivity pattern allows for the selective functionalization of the C-8 bromine substituent in this compound over the less reactive C-5 chlorine substituent. This orthogonality provides a reliable strategy for introducing a wide array of substituents at the C-8 position.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or ester, to form a C-C bond. illinois.edu It is widely used in the synthesis of biaryls and other conjugated systems. While specific examples for the direct Suzuki coupling of this compound are not detailed in the literature, studies on closely related heterocyclic systems demonstrate the feasibility and conditions for such transformations. For instance, the Suzuki-Miyaura coupling of brominated pyrazolo[1,5-a]pyrimidines and pyrimido[1,2-b]indazolones has been successfully achieved using various aryl and heteroaryl boronic acids. nih.govrsc.org These reactions often require specialized palladium catalysts, such as those employing bulky phosphine (B1218219) ligands like XPhos, to achieve high yields and prevent side reactions like debromination. nih.govrsc.org The reaction would be expected to proceed selectively at the more reactive C-8 bromo position.

Halide Substrate (Illustrative)Boronic AcidCatalyst/ConditionsProduct TypeYield RangeReference
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneAryl/Heteroaryl boronic acidsXPhosPdG2/XPhos, Base, MicrowaveC-3 Arylated pyrazolo[1,5-a]pyrimidin-5-onesGood to Excellent nih.govrsc.org
Brominated pyrimido[1,2-b]indazol-2-onesPhenylboronic acidPd(PPh₃)₄, Na₂CO₃, Dioxane/H₂OArylated pyrimido[1,2-b]indazol-2-ones70-72% nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed method for forming C-N bonds by coupling aryl halides with primary or secondary amines. wikipedia.org This reaction has been successfully applied to this compound. The greater reactivity of the C-Br bond allows for selective amination at the C-8 position. In a reported example, reaction with (5-fluorobenzo[d]dioxol-4-yl)methanamine using a palladium catalyst selectively targets the bromine atom, affording the C-8 aminated product in good yield while the C-5 chlorine remains untouched. The choice of palladium precatalyst and phosphine ligand (e.g., BINAP, DavePhos) is crucial for reaction efficiency. chemspider.comrsc.org

ReactantAmine/ConditionsTarget PositionProductYieldReference
This compound(5-Fluorobenzo[d]dioxol-4-yl)methanamine, Pd catalystBromine (C-8)8-((5-Fluorobenzo[d]dioxol-4-yl)methyl)-5-chloroimidazo[1,2-c]pyrimidine72%

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of C-C bonds between aryl or vinyl halides and terminal alkynes, co-catalyzed by palladium and copper complexes. organic-chemistry.orgresearchgate.net This reaction is a cornerstone for the synthesis of alkynylated aromatic and heterocyclic compounds. The C-8 bromo position of this compound is an ideal site for Sonogashira coupling due to its higher reactivity compared to the C-5 chloro position. The reaction typically employs a palladium catalyst like Pd(PPh₃)₄, a copper(I) salt such as CuI, and an amine base (e.g., triethylamine) in a suitable solvent. soton.ac.uk This methodology allows for the introduction of various alkyne moieties, which can serve as precursors for further transformations.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, with the new C-C bond typically forming with trans selectivity. organic-chemistry.org As with other palladium-catalyzed couplings, the C-8 bromo position is the expected site of reaction for this compound. A common challenge in Heck reactions with aryl bromides can be a competing dehalogenation side reaction. beilstein-journals.org Careful selection of the catalyst, base, and reaction conditions is necessary to optimize the yield of the desired vinylated product.

Reaction TypeCoupling PartnerTypical Catalyst/ConditionsExpected Product at C-8Reference
Sonogashira CouplingTerminal Alkyne (R-C≡CH)Pd(PPh₃)₄, CuI, Amine Base (e.g., Et₃N)8-Alkynyl-5-chloroimidazo[1,2-c]pyrimidine organic-chemistry.orgsoton.ac.uk
Heck CouplingAlkene (H₂C=CHR')Pd(OAc)₂, Phosphine Ligand, Base8-Vinyl-5-chloroimidazo[1,2-c]pyrimidine organic-chemistry.orgbeilstein-journals.org

Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-S Bond Formation

Functional Group Interconversions on Existing Substituents

Following the initial derivatization of the this compound core, the newly introduced substituents can themselves undergo further chemical modifications. These functional group interconversions (FGIs) are essential for fine-tuning the properties of the final molecules and for building more complex structures. Common transformations include the hydrolysis of ester groups to carboxylic acids, the reduction of nitro groups to amines, or transformations of nitrile groups.

While specific examples of FGIs on derivatives of this compound are not extensively documented, the chemistry of related heterocyclic systems provides insight into potential transformations. For example, nitrile groups on heterocyclic rings can be valuable synthetic handles. Research on cyanopyridine derivatives has shown that a nitrile can be converted into an amidoxime (B1450833) upon treatment with hydroxylamine (B1172632). soton.ac.uk This transformation introduces a new functional group that can act as a pharmacophore or a building block for other heterocycles. soton.ac.uk Similarly, an ester group introduced via a cross-coupling reaction could be readily hydrolyzed to a carboxylic acid under standard acidic or basic conditions, providing an attachment point for amide bond formation.

Starting Functional Group (on a related heterocycle)Reagents/ConditionsProduct Functional GroupReaction TypeReference
Cyano (-CN)Hydroxylamine hydrochloride, Base (e.g., Na₂CO₃), EtOHAmidoxime (-C(NH₂)=NOH)Nitrile Transformation soton.ac.uk

Regioselective Derivatization at the Imidazole (B134444) and Pyrimidine Rings

The differential reactivity of the C-Br and C-Cl bonds in this compound is the cornerstone of its regioselective derivatization. The bromine atom at the C8 position is generally more susceptible to displacement and coupling reactions than the chlorine atom at the C5 position. This hierarchy in reactivity allows for a controlled, stepwise functionalization of the core structure.

Key reactions for the derivatization of this scaffold include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.

Nucleophilic Aromatic Substitution (SNAr):

In SNAr reactions, the greater lability of the C8-Br bond allows for its selective replacement by various nucleophiles, leaving the C5-Cl bond intact under specific conditions. For instance, treatment with sodium methoxide in a polar aprotic solvent like DMF preferentially displaces the chlorine at the C5 position. Conversely, palladium-catalyzed reactions often favor substitution at the more reactive C8-Br position. This differential reactivity is crucial for building molecular complexity in a controlled manner.

Table 1: Examples of Nucleophilic Substitution on the Imidazo[1,2-c]pyrimidine Core
Reagent/ConditionsTarget PositionProductYield
Sodium methoxide, DMF, 80°CChlorine (C5)5-Methoxy-8-bromoimidazo[1,2-c]pyrimidine65%
(5-Fluorobenzo[d]dioxol-4-yl)methanamine, Pd catalystBromine (C8)8-((5-Fluorobenzo[d]dioxol-4-yl)methyl)-5-chloroimidazo[1,2-c]pyrimidine72%

Palladium-Catalyzed Cross-Coupling Reactions:

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds. youtube.com In the context of this compound, this reaction is instrumental in introducing aryl or heteroaryl moieties at the halogenated positions. The reaction typically involves a palladium catalyst, a base, and an organoboron reagent (boronic acid or boronate ester). youtube.com

The higher reactivity of the C-Br bond means that Suzuki coupling can be performed selectively at the C8 position. By carefully selecting the catalyst, base, and reaction conditions, chemists can achieve high yields for the C8-arylated product while preserving the C5-chloro substituent for potential subsequent transformations. This stepwise approach is fundamental to creating libraries of compounds with diverse substitutions at both positions. Studies on related heterocyclic systems like pyrazolo[1,5-a]pyrimidines and imidazo[1,2-b]pyridazines have extensively demonstrated the utility of Suzuki reactions for regioselective functionalization. nih.govresearchgate.net

Table 2: Regioselective Suzuki-Miyaura Coupling on a Dihalo-Imidazopyrimidine Scaffold
Boronic AcidCatalyst/BaseReaction SiteResulting Compound Structure
Phenylboronic acidPd(PPh₃)₄ / K₂CO₃C85-chloro-8-phenylimidazo[1,2-c]pyrimidine
4-Methoxyphenylboronic acidPd(dppf)Cl₂ / Cs₂CO₃C85-chloro-8-(4-methoxyphenyl)imidazo[1,2-c]pyrimidine
Thiophen-2-ylboronic acidPd(PPh₃)₄ / K₂CO₃C85-chloro-8-(thiophen-2-yl)imidazo[1,2-c]pyrimidine

Development of Novel Imidazo[1,2-c]pyrimidine Libraries for Structure-Activity Relationship Studies

The imidazo[1,2-c]pyrimidine scaffold is recognized as a "privileged structure" in drug discovery due to its ability to bind to multiple biological targets. The development of compound libraries based on this core is a key strategy for conducting structure-activity relationship (SAR) studies, which aim to understand how chemical structure correlates with biological activity and to optimize lead compounds.

The synthetic versatility of this compound makes it an ideal starting point for creating such libraries. By leveraging the regioselective reactions described previously, chemists can systematically introduce a wide variety of functional groups at the C5 and C8 positions.

A common strategy involves:

C8 Diversification: Starting with this compound, a library of C8-substituted analogues is generated via Suzuki coupling with a diverse set of boronic acids.

C5 Diversification: Each of the C8-substituted products, which still contains the C5-chloro group, can then be subjected to a second diversification step, such as nucleophilic substitution, to introduce different groups at the C5 position.

This combinatorial approach allows for the rapid generation of a large matrix of compounds, where R1 and R2 are varied systematically:

Scaffold: Imidazo[1,2-c]pyrimidine

R1 (C8 position): Aryl, heteroaryl groups from boronic acids.

R2 (C5 position): Amines, alkoxides, and other nucleophiles.

Such libraries have been instrumental in the discovery and optimization of potent kinase inhibitors. For example, SAR studies on imidazo[1,2-c]pyrimidine derivatives have led to the identification of potent inhibitors of Spleen Tyrosine Kinase (Syk) and Cyclin-Dependent Kinase 2 (CDK2), both of which are important targets in inflammation and oncology. nih.govnih.gov A 2008 study detailed the investigation of imidazo[1,2-c]pyrimidines as inhibitors of Syk family kinases, demonstrating that modifications to the core structure could improve potency and oral efficacy. nih.gov More recently, derivatives of imidazo[1,2-c]pyrimidin-5(6H)-one were synthesized and evaluated as CDK2 inhibitors, with the co-crystal structure of a lead compound revealing key binding interactions. nih.gov The development of these focused libraries is a crucial step in translating a promising chemical scaffold into a viable therapeutic candidate.

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Advanced Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of chemical compounds. For 8-Bromo-5-chloroimidazo[1,2-c]pyrimidine, a reversed-phase HPLC method would be the most common approach. This involves a non-polar stationary phase and a polar mobile phase.

Methodology and Findings:

In a typical reversed-phase HPLC analysis, a C18 column is employed as the stationary phase due to its hydrophobicity, which is suitable for retaining the relatively non-polar this compound molecule. The mobile phase would likely consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. To improve peak shape and resolution, an acid modifier like formic acid or trifluoroacetic acid is often added to the mobile phase in low concentrations (e.g., 0.1%).

A gradient elution method, where the proportion of the organic solvent is increased over time, would be effective for ensuring the timely elution of the compound while separating it from potential impurities or starting materials from its synthesis. The retention time of the compound would be a key identifier under specific, constant conditions. Detection is typically carried out using a UV detector, set at a wavelength where the compound exhibits maximum absorbance, which is determined by its chromophoric imidazo[1,2-c]pyrimidine (B1242154) core.

Illustrative HPLC Parameters:

Parameter Typical Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in higher resolution, improved sensitivity, and substantially faster analysis times. The fundamental principles of separation remain the same as in HPLC, but the instrumentation is designed to handle much higher backpressures.

Methodology and Findings:

For this compound, a UPLC method would offer a more rapid and efficient assessment of purity. The higher resolving power can separate the main compound from closely related impurities that might co-elute in an HPLC run. The shorter analysis time is particularly advantageous for high-throughput screening applications.

The mobile phases and column chemistries (e.g., C18) used in UPLC are similar to those in HPLC, but the flow rates are generally lower, and the gradient profiles are much steeper and shorter.

Illustrative UPLC Parameters:

Parameter Typical Value
Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Detection UV at 254 nm

| Run Time | < 5 minutes |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry is a powerful hybrid technique that couples the separation capabilities of liquid chromatography (either HPLC or UPLC) with the mass analysis capabilities of mass spectrometry. This allows for the definitive identification of compounds by providing mass-to-charge ratio (m/z) information in addition to retention time.

Methodology and Findings:

For the unequivocal identification of this compound, LC-MS is the method of choice. Following separation by HPLC or UPLC, the eluent is directed into a mass spectrometer. An electrospray ionization (ESI) source in positive ion mode would be suitable for ionizing the nitrogen-containing heterocyclic compound.

The mass spectrometer would be set to scan for the expected molecular ion peaks. Given the presence of bromine and chlorine, the isotopic pattern of the molecular ion would be a critical piece of identifying information. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, and chlorine has two major isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio. This results in a characteristic isotopic cluster for the molecular ion, providing a high degree of confidence in the compound's identification. High-resolution mass spectrometry (HRMS) could further be used to determine the elemental composition with very high accuracy.

Expected Mass Spectrometry Data:

Parameter Expected Value
Ionization Mode ESI Positive
Molecular Formula C₆H₃BrClN₃
Monoisotopic Mass 230.9253 g/mol
Expected [M+H]⁺ m/z 231.9331 (for ⁷⁹Br, ³⁵Cl)

| Key Isotopic Peaks | Characteristic cluster due to Br and Cl isotopes |

This multi-faceted analytical approach ensures a comprehensive characterization of this compound, which is essential for its use in further scientific investigation.

Computational Chemistry and Theoretical Studies of 8 Bromo 5 Chloroimidazo 1,2 C Pyrimidine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the molecular structure and electronic properties of heterocyclic compounds. nih.govresearchgate.net For derivatives of the imidazo[1,2-c]pyrimidine (B1242154) and related scaffolds, DFT methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly used to optimize the ground-state geometry and investigate its electronic characteristics. nih.govnih.govsemanticscholar.org

A key area of focus is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comlibretexts.org The energy of the HOMO is associated with the molecule's capacity to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.comirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and kinetic stability. irjweb.commdpi.com A smaller gap generally implies higher reactivity, as less energy is required for electronic excitation. irjweb.com Studies on analogous imidazo[1,2-a]pyrimidine (B1208166) derivatives show that these calculations provide deep insights into the molecule's electronic behavior. nih.gov

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. researchgate.net These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack and for understanding intermolecular interactions like hydrogen bonding. researchgate.netzu.edu.eg For imidazo[1,2-c]pyrimidine azo-dyes, MEP analysis has been used to pinpoint reactive sites, which is crucial for understanding potential binding interactions with biological targets. researchgate.netscilit.com

Table 1: Representative Quantum Chemical Parameters Calculated for Analogous Imidazopyrimidine Derivatives using DFT This table presents typical data from studies on related compounds to illustrate the outputs of DFT calculations, not specific values for 8-Bromo-5-chloroimidazo[1,2-c]pyrimidine.

Parameter Description Typical Value Range for Analogs Reference
EHOMO Energy of the Highest Occupied Molecular Orbital -5.6 to -6.3 eV nih.gov
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -0.9 to -1.8 eV nih.govirjweb.com
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO 4.2 to 4.8 eV nih.govirjweb.com
Dipole Moment (μ) Measure of the molecule's overall polarity 3.8 to 7.0 Debye nih.gov
Electronegativity (χ) Tendency to attract electrons 3.7 to 4.1 eV nih.gov

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.1 to 2.4 eV | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov This technique is essential for understanding the conformational flexibility of a molecule and its interactions with the surrounding environment, such as a solvent or a biological receptor. nih.govyoutube.com

For a compound like this compound, MD simulations would be employed to explore its conformational landscape, identifying the most stable three-dimensional structures. Furthermore, when docked into a biological target, MD simulations can assess the stability of the ligand-protein complex. researchgate.net By calculating parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over the simulation period, researchers can determine if the ligand remains stably bound in the active site or if it undergoes significant conformational changes. nih.gov Such simulations also provide insights into the role of solvent molecules, like water, in mediating or disrupting the binding interactions. While specific MD studies on this compound are not prominent in the literature, this methodology is a standard and vital step in the computational evaluation of potential drug candidates. researchgate.net

Prediction of Reactivity Descriptors and Reaction Pathways

Theoretical chemistry provides a suite of reactivity descriptors, often calculated using DFT, that predict the chemical behavior of a molecule. nih.gov Global descriptors such as absolute electronegativity (χ), absolute hardness (η), and the global electrophilicity index (ω) are derived from HOMO and LUMO energies. nih.gov These parameters provide a general overview of a molecule's reactivity; for instance, a high electrophilicity index suggests a strong tendency to act as an electron acceptor in reactions. nih.gov

For a more detailed analysis, local reactivity descriptors like Fukui functions are employed. Fukui function analysis helps to identify specific atomic sites within a molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.net This is particularly useful for predicting the regioselectivity of chemical reactions. For related imidazo[1,2-a]pyridine (B132010) systems, Fukui calculations have been used to pinpoint the most reactive atoms, providing a theoretical basis for observed reaction outcomes. researchgate.net Such predictions are crucial for planning synthetic routes and for understanding how the molecule might interact with nucleophilic or electrophilic sites within a biological macromolecule.

In Silico Screening and Virtual Ligand Docking Studies with Biological Targets

Virtual ligand docking is a cornerstone of modern computer-aided drug design, used to predict the binding orientation and affinity of a small molecule to a biological target. nih.govmdpi.com This in silico technique computationally places a ligand into the active site of a protein and calculates a "docking score," which estimates the binding free energy. nih.govmdpi.com A lower (more negative) score typically indicates a more favorable binding interaction.

Derivatives of the imidazopyrimidine scaffold have been the subject of numerous docking studies against a wide array of biological targets, reflecting their therapeutic potential. nih.govnih.gov These targets often include protein kinases, which are critical in cancer cell signaling pathways. nih.gov For example, pyrimidine (B1678525) derivatives have been docked against targets like cyclin-dependent kinase 2 (CDK2) and vascular endothelial growth factor receptor 2 (VEGFR-2) to explore their potential as anticancer agents. semanticscholar.orgnih.gov The docking results reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site, guiding the design of more potent and selective inhibitors. researchgate.net

Table 2: Representative Molecular Docking Results for Analogous Pyrimidine Derivatives This table summarizes findings from docking studies on related compounds to illustrate the application of this technique.

Compound Class Biological Target Best Binding Energy (kcal/mol) Reference
Pyrimidine derivatives Cyclin-dependent kinase 2 (CDK2) -7.9 nih.gov
Imidazo[1,2-a]pyrimidine Schiff bases SARS-CoV-2 Spike Protein -7.3 nih.gov
Imidazo[1,2-a]pyrimidine Schiff bases Human Angiotensin-Converting Enzyme 2 (ACE2) -9.1 nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govijprajournal.com The fundamental principle is that variations in the structural or physicochemical properties of a molecule lead to corresponding changes in its activity. nih.gov

In a typical QSAR study, a set of molecular descriptors (e.g., electronic, steric, topological, and hydrophobic parameters) is calculated for a series of related compounds with known biological activities. ijprajournal.comresearchgate.net Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a model that predicts activity based on these descriptors. mui.ac.irimist.ma

These models are powerful tools for rational drug design. nih.govnih.gov For pyrimidine derivatives, QSAR studies have been successfully used to predict anticancer activity against targets like the AXL kinase receptor. ijprajournal.comresearchgate.net By analyzing the QSAR equation, researchers can identify which molecular properties are most influential for bioactivity. For instance, a model might reveal that increased bulk at a certain position or a higher number of hydrogen bond acceptors enhances potency. researchgate.net This knowledge allows for the in silico design and prioritization of novel, more effective compounds for synthesis and testing, thereby accelerating the drug discovery process. researchgate.net

Investigation of Biological Activity and Molecular Mechanisms Pre Clinical Research Focus

High-Throughput Screening (HTS) Applications of Imidazo[1,2-c]pyrimidine (B1242154) Derivatives

High-throughput screening (HTS) has been instrumental in identifying the biological activities of various heterocyclic compounds, including the imidazo[1,2-c]pyrimidine scaffold. nih.gov HTS allows for the rapid testing of large compound libraries against specific biological targets, leading to the discovery of "hit" compounds with potential therapeutic value. nih.gov For instance, imidazo[1,2-a]pyrazine (B1224502), a structurally related core, was identified as a promising hit in a high-throughput screen for modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor associated with transmembrane AMPA receptor regulatory protein (TARP) γ-8. nih.gov This initial discovery, through a focused medicinal chemistry effort, led to the development of potent and selective leads. nih.gov

The imidazo[1,2-c]pyrimidine scaffold and its analogues are frequently included in compound libraries for HTS campaigns due to their favorable chemical properties and synthetic accessibility. These screening efforts have led to the identification of imidazo[1,2-c]pyrimidine derivatives as active agents against a range of biological targets, including kinases and other enzymes. The data generated from HTS not only identifies initial hits but also provides a foundation for subsequent structure-activity relationship (SAR) studies to optimize potency and selectivity.

Identification and Validation of Specific Molecular Targets and Pathways

Following initial identification through screening, research focuses on validating the specific molecular targets and pathways through which imidazo[1,2-c]pyrimidine derivatives exert their biological effects. This involves a series of targeted assays to confirm the mechanism of action.

Derivatives of the imidazo[1,2-c]pyrimidine scaffold have been identified as inhibitors of the Polycomb Repressive Complex 2 (PRC2). wipo.int PRC2 is an enzyme complex that plays a crucial role in gene silencing through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). Its dysregulation is implicated in various cancers. A patent has disclosed imidazo[1,2-c]pyrimidine derivatives that function as PRC2 inhibitors, suggesting their potential in cancer therapy. wipo.int A 2020 study demonstrated that modified imidazo[1,2-c]pyrimidines effectively inhibited PRC2 activity, leading to reduced tumor growth in animal models.

The imidazo[1,2-c]pyrimidine scaffold is related to other imidazo-fused heterocyclic systems that have been investigated as modulators of the AMPA receptor (AMPAR). For example, imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines have been discovered as selective negative allosteric modulators of AMPARs associated with TARP γ-8. nih.gov These modulators can reduce the receptor's response to glutamate. nih.gov While some related compounds act as positive allosteric modulators, others, like certain bis(pyrimidine) derivatives, have demonstrated negative modulation of AMPA receptors. nih.gov This modulation of AMPA receptors suggests a potential therapeutic application in conditions characterized by excessive glutamatergic signaling, such as epilepsy. nih.gov

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the discovery of novel antimicrobial agents that act on new targets. nih.gov The QcrB subunit of the cytochrome bc1 complex, which is part of the electron transport chain, has been validated as a promising drug target in M. tuberculosis. nih.govnih.gov While direct studies on 8-bromo-5-chloroimidazo[1,2-c]pyrimidine are limited in this context, related heterocyclic scaffolds like 4-amino-thieno[2,3-d]pyrimidines have been identified as potent inhibitors of QcrB. nih.gov The investigation of various heterocyclic structures, including imidazo[1,2-a]pyrimidines, for their antimycobacterial activity is an active area of research. jst.go.jp The structural similarities suggest that the imidazo[1,2-c]pyrimidine core could also be explored for activity against this target.

Kinase inhibition is a major area of investigation for imidazo[1,2-c]pyrimidine derivatives. These compounds have shown inhibitory activity against several kinases implicated in cancer and inflammatory diseases.

Syk Family Kinases: Imidazo[1,2-c]pyrimidine derivatives have been developed as potent inhibitors of Spleen tyrosine kinase (Syk) and Zeta-associated protein of 70 kDa (ZAP-70), which are crucial in B-cell and T-cell activation. nih.gov One study reported a derivative that not only showed strong in vitro inhibition but also demonstrated oral efficacy in a mouse model of passive cutaneous anaphylaxis. nih.gov

CDK2: Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov The co-crystal structure of a potent compound from this series bound to CDK2 has revealed its binding mode in the ATP pocket. nih.gov

PIM Kinases: The related imidazo[1,2-b]pyridazine (B131497) scaffold has been found to inhibit PIM kinases with low nanomolar potency. semanticscholar.org These kinases are targets in hematopoietic malignancies. semanticscholar.org

FLT3 and Aurora Kinases: Optimization of an imidazo[4,5-b]pyridine-based series led to the identification of a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are targets in acute myeloid leukemia. acs.org

The table below summarizes the kinase inhibitory activity of some imidazo[1,2-c]pyrimidine and related derivatives.

Derivative ClassTarget KinasePotency/ActivityReference
Imidazo[1,2-c]pyrimidineSyk, ZAP-70Potent inhibition nih.gov
Imidazo[1,2-c]pyrimidin-5(6H)-oneCDK2/cyclin EMicro- to submicromolar inhibition nih.gov
Imidazo[1,2-b]pyridazinePIM1IC50 of 34 nmol/L semanticscholar.org
Imidazo[4,5-b]pyridineFLT3, Aurora-AKd = 6.2 nM, Kd = 7.5 nM acs.org

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses for Target Selectivity and Potency

Structure-activity relationship (SAR) and structure-property relationship (SPR) analyses are crucial for optimizing the therapeutic potential of the imidazo[1,2-c]pyrimidine scaffold. These studies involve systematically modifying the chemical structure to enhance potency, selectivity, and pharmacokinetic properties.

For imidazo[1,2-c]pyrimidine derivatives targeting Syk family kinases, SAR studies have been conducted to improve oral efficacy. nih.gov By exploring different substituents on the core structure, researchers were able to identify compounds with improved in vivo activity. nih.gov Similarly, for CDK2 inhibitors based on the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold, derivatives were synthesized with modifications at various positions (2, 3, 6, or 8) to establish a clear SAR. nih.gov

In the development of AMPAR modulators based on the related imidazo[1,2-a]pyrazine core, SAR optimization around the C-8 position was a key focus. nih.gov The introduction of different cyclic amines at this position significantly influenced the potency, with a 4-fluoropiperidine (B2509456) substituent showing impressive activity. nih.gov

The table below illustrates some SAR findings for imidazo-fused pyrimidine (B1678525) derivatives.

ScaffoldTargetKey Structural ModificationImpact on ActivityReference
Imidazo[1,2-c]pyrimidineSyk family kinasesIntroduction of specific side chainsImproved oral efficacy nih.gov
Imidazo[1,2-a]pyrazineAMPAR/γ-8Substitution at C-8 with 4-fluoropiperidineEnhanced potency (IC50 = 100 pM) nih.gov
Imidazo[1,2-c]pyrimidin-5(6H)-oneCDK2Modifications at positions 2, 3, 6, or 8Established SAR for potency nih.gov

These studies demonstrate that the biological activity and properties of imidazo[1,2-c]pyrimidine derivatives can be finely tuned through chemical modifications, paving the way for the development of selective and potent therapeutic agents. nih.govnih.govnih.gov

Cellular Efficacy Studies in Defined Biological Systems (e.g., in vitro cell-based assays for proliferation modulation, mechanistic studies)

There is no available information from preclinical research studies on the effects of this compound in cell-based assays. Data on its ability to modulate cell proliferation or other cellular functions in defined biological systems have not been reported.

Elucidation of Molecular Mechanisms of Action through Biochemical and Cellular Assays

There are no published studies detailing the molecular mechanisms of action for this compound. Research elucidating its molecular targets or pathways through biochemical or cellular assays is not present in the available scientific literature.

Due to the absence of research data, no data tables or detailed findings can be presented.

Emerging Applications and Future Research Directions

Advancements in Asymmetric Synthesis and Chiral Resolution of Imidazo[1,2-c]pyrimidine (B1242154) Derivatives

The synthesis of chiral molecules is of paramount importance in medicinal chemistry, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. While research on the asymmetric synthesis of 8-Bromo-5-chloroimidazo[1,2-c]pyrimidine itself is not yet prevalent, advancements with related imidazo-fused heterocycles, such as imidazo[1,2-a]pyridines, highlight a significant future direction.

Researchers have successfully developed methods for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines through asymmetric multicomponent reactions. nih.gov By employing a chiral phosphoric acid catalyst, a variety of these compounds were produced with high yields and excellent enantioselectivities. nih.gov This approach demonstrates the feasibility of controlling stereochemistry in related heterocyclic systems.

Furthermore, the chiral separation of racemic mixtures of imidazo[1,2-a]pyridine (B132010) derivatives has been effectively achieved using polysaccharide-based chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). benthamdirect.comresearchgate.net Studies have successfully resolved enantiomers using various CSPs like ChiralpakAS and Chiralcel OD. benthamdirect.comresearchgate.net

These methodologies could be adapted for the asymmetric synthesis and chiral resolution of this compound derivatives. Future research will likely focus on designing specific chiral catalysts and chromatography methods tailored to this scaffold, enabling the synthesis of enantiomerically pure compounds for biological evaluation.

Table 1: Chiral Separation Techniques for Imidazo-Fused Heterocycles

Technique Chiral Stationary Phase (CSP) Examples Target Scaffold Reference
HPLC ChiralpakAS, Chiralcel OD, Chirapak®AS-3R, Chiralcel OJ Imidazo[1,2-a]pyridine derivatives benthamdirect.com, researchgate.net
Asymmetric Catalysis Chiral Phosphoric Acid Axially chiral Imidazo[1,2-a]pyridines nih.gov

Exploration of Novel Synthetic Methodologies utilizing Flow Chemistry and Electrochemistry

Modern synthetic chemistry is increasingly moving towards greener and more efficient methods. Flow chemistry and electrochemistry represent two such frontiers that could be applied to the synthesis of this compound and its analogs.

Electrochemical methods have been developed for the synthesis of imidazo[1,2-a]pyridines, offering an environmentally benign alternative to traditional methods that often require external oxidants. rsc.org These reactions can proceed in simple, undivided cells using low-toxicity solvents. rsc.org For instance, the electrochemical C-N formation and cyclization of ketones with 2-aminopyridines has been achieved using a catalytic amount of hydriodic acid as a redox mediator. rsc.org Another electrochemical approach uses ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) as both an electrolyte and a cyanating agent to produce CN-substituted imidazo[1,5-a]pyridines. rsc.org

Flow chemistry, which involves performing reactions in a continuous stream rather than a batch, offers advantages such as enhanced safety, scalability, and reaction control. While specific applications to this compound are yet to be published, the principles are broadly applicable to heterocyclic synthesis. Future work could involve developing flow-based protocols for the key cyclization and halogenation steps, potentially improving yield, purity, and safety.

Development of this compound as a Core Scaffold for PROTAC and Molecular Glue Development

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality. Two key TPD strategies are Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. The this compound scaffold is a promising starting point for designing such molecules.

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The development of a PROTAC requires a "warhead" that binds the target protein, a ligand for an E3 ligase, and a linker connecting them. The halogen atoms on the this compound core are ideal sites for attaching linkers, which can then be connected to an E3 ligase ligand.

Molecular glues are small molecules that induce or stabilize the interaction between a protein target and an E3 ligase, leading to the target's degradation. youtube.com Famous examples include the thalidomide (B1683933) derivatives, which induce the degradation of specific substrate proteins. youtube.com The design of novel molecular glues is an area of intense research. The rigid, planar structure of the imidazo[1,2-c]pyrimidine core could serve as a novel scaffold to be elaborated with functional groups designed to induce new protein-protein interactions, potentially leading to the degradation of previously "undruggable" targets.

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling the rapid design and optimization of novel molecules. nih.govspringernature.comfrontiersin.org These computational tools can be powerfully applied to the this compound scaffold.

De novo drug design algorithms can generate novel molecular structures from scratch, tailored to have specific desired properties. nih.govfrontiersin.org Using the this compound core as a starting fragment, generative models like recurrent neural networks (RNNs) or generative adversarial networks (GANs) could explore vast chemical spaces to design new derivatives with predicted high affinity for a biological target and favorable drug-like properties. frontiersin.orgeaspublisher.com

Furthermore, ML models can be trained to predict various properties, including biological activity, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, and synthetic accessibility. frontiersin.orgnih.gov This allows for the in silico screening and optimization of designed compounds before committing to costly and time-consuming chemical synthesis. For example, a design-make-test-analyze cycle could be significantly accelerated by using AI to propose new derivatives of this compound, predict their properties, and prioritize the most promising candidates for synthesis.

Table 2: AI/ML Applications in Drug Design

AI/ML Technique Application Potential for Imidazo[1,2-c]pyrimidine Scaffold Reference
Recurrent Neural Networks (RNNs) De novo design of molecules with desired properties. Generation of novel derivatives with optimized activity and ADMET profiles. nih.gov, frontiersin.org
Generative Adversarial Networks (GANs) Generation of new chemical structures. Creating diverse libraries of imidazo[1,2-c]pyrimidine-based compounds. easpublisher.com
Quantitative Structure-Activity Relationship (QSAR) Predicting biological activity based on chemical structure. Optimizing substituents on the core scaffold for enhanced potency. easpublisher.com
Molecular Docking & Simulation Predicting binding affinity and mode to a biological target. Screening derivatives against protein targets like kinases or receptors. nih.gov

Application in Chemical Probes and Imaging Agents for Biological Research

Chemical probes and imaging agents are essential tools for visualizing and studying biological processes in real-time. The imidazo[1,2-c]pyrimidine scaffold, particularly when functionalized, possesses properties that make it attractive for these applications.

Research has shown that derivatives of the related imidazo[1,2-a]pyrimidine (B1208166) scaffold can act as fluorescent photosensitizers. nih.gov These compounds absorb and emit light in the visible spectrum (400-500 nm), are readily taken up by cells, and can generate singlet oxygen upon irradiation, making them suitable for both fluorescence imaging and photodynamic therapy—a concept known as phototheranostics. nih.gov

The this compound core could be systematically modified to develop novel fluorescent probes. The halogen atoms provide convenient points for attaching fluorophores or other reporter groups. By tuning the electronic properties of the heterocyclic system through substitution, it may be possible to create probes with specific photophysical properties, such as large Stokes shifts or sensitivity to the local microenvironment (e.g., pH or polarity). Such probes would be invaluable for studying the cellular distribution of drug targets or for use in high-throughput screening assays.

Multi-Targeting Approaches with Imidazo[1,2-c]pyrimidine Hybrid Molecules

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. Multi-target drugs, which are designed to modulate several targets simultaneously, can offer improved efficacy and a lower propensity for drug resistance. The this compound scaffold is well-suited for the construction of hybrid molecules designed for multi-targeting.

By leveraging the two distinct halogen atoms, medicinal chemists can use orthogonal coupling strategies (e.g., Suzuki coupling at the bromine position and nucleophilic aromatic substitution at the chlorine position) to attach two different pharmacophores to the central imidazo[1,2-c]pyrimidine core. For instance, a kinase inhibitor moiety could be attached at one position, while a fragment targeting a different protein could be installed at the other.

Studies on related scaffolds have demonstrated the potential of this approach. For example, imidazo[1,2-a]pyrimidine derivatives have been designed as potential dual inhibitors. nih.gov The synthesis of hybrid molecules based on imidazopyrimidine and other heterocyclic systems like quinoxaline (B1680401) has also been reported, showcasing the chemical feasibility of creating such complex structures. researchgate.net Future research could focus on the rational design of this compound-based hybrids to co-inhibit key targets in a specific disease pathway.

Q & A

Q. What are the established synthetic routes for 8-Bromo-5-chloroimidazo[1,2-c]pyrimidine, and how can reaction conditions be optimized?

The synthesis typically involves halogenation and cyclization steps. For example, bromoacetyl intermediates (e.g., 4-(4-bromoacetylphenyl)-3-hydroxy-2H-chromen-2-one) react with pyrimidin-2-amine under reflux in ethanol to form imidazo[1,2-a]pyrimidine derivatives . Optimization may include adjusting temperature (e.g., 80–120°C), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd(PPh₃)₄ for cross-coupling reactions). Achugatla et al. demonstrated that Suzuki-Miyaura coupling with arylboronic acids achieved yields >70% when using Pd(OAc)₂ and K₂CO₃ in DMF at 120°C .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • NMR : ¹H and ¹³C NMR are critical for confirming the imidazo-pyrimidine scaffold. The bromo and chloro substituents induce distinct deshielding effects (e.g., C-Br δ ~100–110 ppm in ¹³C NMR) .
  • X-ray Crystallography : Used to resolve ambiguities in regiochemistry, as seen in studies of analogous bromoimidazopyridines .
  • HPLC-MS : Essential for purity assessment, especially when tracking byproducts from halogenation (e.g., dihalogenated impurities) .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert gas (argon) at –20°C to prevent decomposition. TCI Chemicals recommends desiccated storage for similar brominated heterocycles to avoid hydrolysis of halide substituents .

Advanced Research Questions

Q. How can computational chemistry aid in understanding the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations can predict regioselectivity in substitution reactions. For example, Fukui indices identify electrophilic sites (C-5 vs. C-8) susceptible to nucleophilic attack. Studies on analogous pyrimidines show that electron-withdrawing groups (e.g., Cl) at C-5 direct coupling reactions to C-8 due to reduced steric hindrance .

Q. What strategies resolve contradictions in reported spectral data (e.g., IR, NMR) across studies?

Contradictions often arise from solvent effects or tautomerism. For instance, IR spectra of 5-bromopyrimidine in CCl₄ vs. CS₂ show shifts in C-Br stretches (600–700 cm⁻¹ range) due to polarity differences . To standardize data, use deuterated solvents (e.g., DMSO-d₆ for NMR) and reference internal standards (e.g., TMS).

Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies in kinase inhibition?

  • Core Modifications : Introduce substituents at C-2 or C-7 to alter steric bulk (e.g., methyl or phenyl groups) .
  • Halogen Replacement : Replace Br with I or CF₃ to modulate electronic effects and binding affinity .
  • Biological Assays : Pair synthetic analogs with enzymatic assays (e.g., kinase inhibition profiling) to correlate structural changes with activity .

Q. What are the challenges in reproducing synthetic yields across laboratories, and how can they be mitigated?

Variability often stems from trace moisture or oxygen in reactions. For Pd-catalyzed couplings, rigorously anhydrous conditions (e.g., flame-dried glassware, molecular sieves) and degassed solvents improve reproducibility. Achugatla et al. reported consistent yields (70–75%) by strictly controlling reaction atmosphere .

Q. How does the crystal packing of this compound derivatives influence their physicochemical properties?

X-ray studies of related bromoimidazopyridines reveal π-π stacking interactions between aromatic rings, which enhance thermal stability but reduce solubility. Introducing polar groups (e.g., -OH or -NH₂) disrupts stacking, improving aqueous solubility for biological assays .

Methodological Considerations

  • Data Contradiction Analysis : Compare HPLC retention times and HRMS data across batches to identify impurities. For example, a study on imidazopyrimidines found that residual Pd catalysts (detected via ICP-MS) skewed biological activity results .
  • Experimental Design : Use factorial design (e.g., DoE) to optimize multi-step syntheses. Variables include temperature, catalyst loading, and reaction time .

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